1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a pyrazolopyridine core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves multiple steps, including the formation of the pyrazolopyridine core and the introduction of the dioxidotetrahydrothiophenyl and methoxyphenyl groups. Common synthetic routes include:
Cyclization reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Oxidation reactions: Conversion of the thiophene ring to the dioxidotetrahydrothiophenyl group using oxidizing agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the dioxidotetrahydrothiophenyl group to the corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and pyrazolopyridine core.
Hydrolysis: Hydrolysis of the carboxylic acid group to form the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: Use as a chemical probe to study the function of specific proteins and pathways in cells.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as GIRK channels . By binding to these channels, the compound can modulate their activity, leading to changes in cellular ion flux and signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and experimental conditions.
Comparison with Similar Compounds
Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolopyridine derivatives and compounds with similar functional groups. Some examples include:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature the dioxidotetrahydrothiophenyl group and have been studied as GIRK channel activators.
Other pyrazolopyridine derivatives: Compounds with variations in the substituents on the pyrazolopyridine core, which may exhibit different biological activities and properties.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11-17-15(19(23)24)9-16(12-3-5-14(27-2)6-4-12)20-18(17)22(21-11)13-7-8-28(25,26)10-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJXHTVPHRWSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108574 | |
Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-52-9 | |
Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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